N,N'-biphenyl-4,4'-diylbis(2,2,2-trifluoroacetamide)
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Overview
Description
N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) is an organic compound characterized by the presence of biphenyl and trifluoroacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) typically involves the reaction of biphenyl-4,4’-diamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve biphenyl-4,4’-diamine in an appropriate solvent such as dichloromethane.
- Add trifluoroacetic anhydride dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification process may involve additional steps such as distillation and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of biphenyl-4,4’-dicarboxylic acid.
Reduction: Formation of biphenyl-4,4’-diamine.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) involves its interaction with molecular targets such as proteins and enzymes. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide)
- N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide)
- N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide)
Uniqueness
N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) is unique due to the presence of trifluoroacetamide groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
366-30-3 |
---|---|
Molecular Formula |
C16H10F6N2O2 |
Molecular Weight |
376.25 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H10F6N2O2/c17-15(18,19)13(25)23-11-5-1-9(2-6-11)10-3-7-12(8-4-10)24-14(26)16(20,21)22/h1-8H,(H,23,25)(H,24,26) |
InChI Key |
BKJSAMVEDJNOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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